5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one
Descripción
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15N3O2/c11-8-1-2-9(14)13-10(8)12-7-3-5-15-6-4-7/h1-2,7H,3-6,11H2,(H2,12,13,14) |
Clave InChI |
WNNASLUSHVYKIH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC2=C(C=CC(=O)N2)N |
Origen del producto |
United States |
Actividad Biológica
5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a pyridinone core with an amino group and an oxan group, which contributes to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound may impede the proliferation of cancer cells and contribute to its anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including A549 lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 100 µM. The mechanism appears to be linked to its structural features, which enhance its interaction with cellular targets .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 100 | |
| Cisplatin | A549 (Lung Cancer) | 10 | |
| Compound with 5-nitrothienyl | A549 (Lung Cancer) | 50 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of the oxan group enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| Linezolid | Staphylococcus aureus | 16 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A549 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound may serve as a lead for further development in lung cancer therapeutics .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties against MRSA strains. The findings revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel treatment option for resistant infections .
Comparación Con Compuestos Similares
Structural and Substituent Variations
The table below highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects: The oxan-4-ylamino group (cyclic ether) likely increases polarity and water solubility compared to cyclohexylamino (aliphatic) or chlorophenyl (aromatic) substituents. This could enhance bioavailability in pharmaceutical contexts .
- Core Structure : Pyridin-2-one derivatives exhibit distinct electronic properties compared to pyrimidin-2-one analogs due to ring size and conjugation patterns .
Spectral and Physical Properties
- Infrared (IR) Spectroscopy : Analogs such as 1H-pyridin-2-one derivatives show NH stretches in the 3450–3400 cm⁻¹ range, consistent with primary and secondary amines. The oxan-4-yl group may introduce additional C-O-C stretching near 1100 cm⁻¹ .
- NMR Data : For chiral analogs like compound (8) in , optical rotation ([α]D = -6.1) and specific chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) provide insights into stereochemical and electronic environments .
- Crystal Structures: Derivatives with bulky substituents (e.g., tert-butyldimethylsiloxy) exhibit normal bond lengths (C-N: ~1.45 Å) and angles, suggesting stable conformations despite steric hindrance .
Métodos De Preparación
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyridin-2-one core with appropriate substitution at the 5 and 6 positions.
- Introduction of the amino group at position 5.
- Attachment of the oxan-4-ylamino substituent at position 6 via nucleophilic substitution or reductive amination.
The oxan-4-ylamino group refers to a tetrahydropyran ring (oxane) attached through its 4-position nitrogen to the pyridinone scaffold.
Key Intermediates and Starting Materials
Based on patent WO2020178175A1 and related literature, a common intermediate in the synthesis of related pyridinone derivatives is 4-amino-5-methylpyridin-2-one , which can be modified to introduce the oxan-4-ylamino group at position 6.
- 4-Amino-5-methylpyridin-2-one is prepared by reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol under autoclave conditions (180 °C, 16 hours) with high yield (~84%) and purity (>99%).
- The chloro-methyl-amino-pyridine intermediate is obtained by hydrogenation of the corresponding nitro-N-oxide using a platinum catalyst.
Introduction of the Oxan-4-ylamino Group
The attachment of the oxan-4-ylamino substituent is generally achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 6 of the pyridinone ring with oxan-4-ylamine or its derivatives.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Elevated temperatures (60–100 °C) and bases like potassium carbonate or triethylamine are used to facilitate substitution.
- The process avoids large excesses of amines to reduce purification complexity and improve cost-effectiveness.
Representative Synthetic Route (Hypothetical Scheme)
Alternative Methods and Reductive Amination
In some cases, reductive amination is employed to attach the oxan-4-ylamino group:
- Starting from 6-formyl-5-amino-pyridin-2-one, reaction with oxan-4-ylamine forms an imine intermediate.
- Subsequent reduction with sodium cyanoborohydride or hydrogenation over Pd/C yields the target amine.
- This method allows for selective functionalization and can improve regioselectivity.
Analytical Data and Purification
- Purity of the final compound is typically confirmed by HPLC (>99%).
- NMR spectroscopy (¹H, ¹³C) confirms the substitution pattern and integrity of the oxan-4-ylamino moiety.
- Mass spectrometry validates molecular weight.
- Crystallization or preparative chromatography is used for final purification if necessary, but optimized processes aim to avoid chromatography for scalability.
Summary Table of Preparation Parameters
Research Discoveries and Improvements
- The process described in WO2020178175A1 represents an improvement over older methods by reducing the use of large excesses of amines and avoiding environmentally unfriendly chlorinated solvents.
- The two-step synthesis from nitro-N-oxide to 4-amino-5-methylpyridin-2-one achieves high yield and purity without chromatography, facilitating scale-up.
- The selective introduction of the oxan-4-ylamino group via nucleophilic substitution or reductive amination allows for structural diversity and potential for further functionalization.
- These methods support the synthesis of intermediates for pharmaceutical agents such as mineralocorticoid receptor antagonists (e.g., finerenone), highlighting the compound's relevance.
The preparation of This compound involves a multi-step synthetic route starting from nitro-N-oxide intermediates, progressing through hydrogenation and base-mediated substitutions to yield the pyridinone core with the desired substituents. Optimized conditions employing platinum catalysts, polar aprotic solvents, and controlled temperatures enable high yield and purity. The introduction of the oxan-4-ylamino group is efficiently achieved through nucleophilic substitution or reductive amination, providing a versatile approach for pharmaceutical intermediate synthesis.
Q & A
Q. What synthetic strategies are recommended for preparing 5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot multicomponent approach is often employed for pyridinone derivatives. For example, condensation reactions involving ketones, aldehydes, and ammonium acetate (as a nitrogen source) under reflux in ethanol or methanol yield intermediates. Subsequent functionalization with oxan-4-amine (tetrahydropyran-4-amine) can be achieved via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis . Optimize yield by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst screening : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency.
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 110°C for amination) minimizes side reactions.
Q. Which spectroscopic techniques are critical for confirming the hydrogen-bonding network and π-π interactions in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves intermolecular interactions (e.g., N–H⋯O, π-π stacking) with face-to-face distances ~3.7–3.8 Å, as seen in pyrimidinone analogs .
- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).
- Solid-state NMR : Differentiates tautomeric forms (e.g., lactam vs. lactim) through ¹⁵N chemical shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic equilibria in aqueous solutions?
- Methodological Answer :
- Variable-temperature (VT) ¹H/¹³C NMR : Monitor peak coalescence at elevated temperatures (e.g., 25–80°C) to identify exchange processes.
- pH-dependent studies : Adjust pH (4–9) to stabilize dominant tautomers (e.g., lactam form at neutral pH).
- Computational modeling : Density Functional Theory (DFT) calculates relative stability of tautomers using software like Gaussian (B3LYP/6-31G* basis set) .
Q. What strategies mitigate π-π stacking interference in biological assays (e.g., enzyme inhibition studies)?
- Methodological Answer :
- Structural modification : Introduce bulky substituents (e.g., tert-butyl groups) on the pyridinone ring to sterically hinder stacking .
- Competitive binding agents : Co-incubate with planar molecules (e.g., acridine orange) to occupy π-π sites.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity changes under varying ionic strengths (e.g., 0.1–1.0 M NaCl) to isolate stacking effects .
Notes for Experimental Design
- Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate solvation effects using explicit solvent models (e.g., COSMO-RS) .
- Safety Protocols : Handle perchlorate salts (common counterions) with care; use fume hoods and anti-static equipment due to explosion risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
